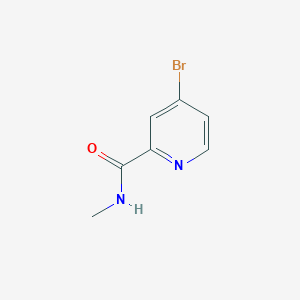

4-Bromo-N-methylpicolinamide

説明

Structure

3D Structure

特性

IUPAC Name |

4-bromo-N-methylpyridine-2-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrN2O/c1-9-7(11)6-4-5(8)2-3-10-6/h2-4H,1H3,(H,9,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCICFBBFLFBLJW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=NC=CC(=C1)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 4 Bromo N Methylpicolinamide and Its Analogues

Established Synthetic Pathways to N-Methylpicolinamide Derivatives

The formation of the amide bond in N-methylpicolinamide derivatives is typically achieved through the reaction of a picolinic acid derivative with methylamine (B109427). This transformation requires the activation of the carboxylic acid moiety to facilitate the nucleophilic attack by the amine.

Activation of Picolinic Acid Derivatives and Subsequent Amidation Reactions

A common and effective method for activating picolinic acid is its conversion to an acyl chloride. This is often accomplished by treating the carboxylic acid with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride. The resulting picolinoyl chloride is a highly reactive electrophile that readily undergoes nucleophilic acyl substitution with methylamine to form the desired N-methylpicolinamide. The reaction of picolinic acid with thionyl chloride to generate the acid chloride in situ has been shown to be an effective method for producing N-alkyl-N-phenylpicolinamides. nih.gov

Another approach involves the formation of a mixed anhydride (B1165640). For instance, reacting picolinic acid with ethyl chloroformate in the presence of a base like triethylamine (B128534) generates a mixed anhydride that can then be treated with methylamine to yield the final amide product.

Application of Coupling Reagents for Amide Bond Formation

A wide array of coupling reagents have been developed to promote amide bond formation under mild conditions, minimizing the need for harsh reagents like thionyl chloride. These reagents activate the carboxylic acid in situ, forming a reactive intermediate that is then readily attacked by the amine. The choice of coupling reagent can be crucial for optimizing yield and purity. catalyticamidation.info

Common classes of coupling reagents include carbodiimides, phosphonium (B103445) salts, and uronium salts.

| Coupling Reagent Class | Examples | General Features |

| Carbodiimides | Dicyclohexylcarbodiimide (DCC), Diisopropylcarbodiimide (DIC), 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) | Widely used, but can lead to racemization in chiral substrates and the formation of urea (B33335) byproducts. |

| Phosphonium Salts | (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP), (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP) | Highly efficient and often used in peptide synthesis. |

| Uronium Salts | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU), O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) | Known for fast reaction times and suppression of side reactions. |

The general mechanism involves the reaction of the picolinic acid with the coupling reagent to form a highly reactive activated ester or a similar intermediate. This intermediate is then susceptible to nucleophilic attack by methylamine, leading to the formation of the amide bond and the release of a byproduct derived from the coupling reagent. Additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) are often used in conjunction with these reagents to increase efficiency and suppress potential side reactions.

Synthesis of 4-Bromo-N-methylpicolinamide as a Key Intermediate in Multi-Step Organic Synthesis

While a specific, detailed synthesis of this compound is not extensively documented in readily available literature, its preparation can be logically deduced from established methods for similar compounds, such as 4-chloro-N-methylpicolinamide. mdpi.com The most direct approach would involve the amidation of 4-bromopicolinic acid, which is a commercially available starting material. ambeed.comscbt.com

A plausible synthetic route would be the following:

Activation of 4-Bromopicolinic Acid: 4-Bromopicolinic acid would first be converted to a more reactive species. A standard method would be treatment with thionyl chloride or oxalyl chloride to form the corresponding 4-bromopicolinoyl chloride.

Amidation: The resulting acyl chloride would then be reacted with methylamine (often as a solution in a suitable solvent like THF or as methylamine hydrochloride with a base) to yield this compound.

Alternatively, the use of the aforementioned coupling reagents provides a milder route for this transformation. For instance, reacting 4-bromopicolinic acid with a reagent such as HATU in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA), followed by the addition of methylamine, would be expected to produce the desired product in good yield.

Strategic Derivatization and Functionalization from the this compound Core

The bromine atom at the 4-position of the pyridine (B92270) ring in this compound is a key functional group that allows for a variety of subsequent chemical transformations. This enables the synthesis of a diverse library of analogues with different substituents at this position.

Nucleophilic Substitution Reactions and Their Mechanistic Considerations

The pyridine ring is electron-deficient, and this effect is enhanced by the electron-withdrawing nature of the nitrogen atom. This makes the ring susceptible to nucleophilic aromatic substitution (SNAr), particularly at the 2- and 4-positions. stackexchange.com The attack of a nucleophile at the 4-position of this compound would proceed through a high-energy anionic intermediate known as a Meisenheimer complex. The negative charge in this intermediate can be delocalized onto the electronegative nitrogen atom, which stabilizes it and facilitates the reaction. stackexchange.com

A variety of nucleophiles can be employed in these reactions, including:

Amines: Reaction with primary or secondary amines can introduce new amino substituents at the 4-position. These reactions are often carried out at elevated temperatures. youtube.com

Alkoxides and Thiolates: Alkoxides (RO⁻) and thiolates (RS⁻) can be used to introduce ether and thioether linkages, respectively.

The leaving group ability in nucleophilic aromatic substitution on pyridine rings generally follows the trend F > Cl > Br > I. While bromide is a good leaving group, harsher conditions may be required compared to the corresponding fluoro or chloro derivatives.

Transition Metal-Catalyzed Cross-Coupling Methodologies

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and the bromo-substituent in this compound makes it an excellent substrate for these transformations. Palladium-based catalysts are most commonly employed.

Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron reagent, typically a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.org This allows for the introduction of a wide range of aryl, heteroaryl, and vinyl groups at the 4-position. The general catalytic cycle involves oxidative addition of the aryl bromide to the Pd(0) catalyst, followed by transmetalation with the boronic acid and reductive elimination to give the coupled product. nih.govmdpi.com

Buchwald-Hartwig Amination: This palladium-catalyzed reaction provides a versatile method for forming carbon-nitrogen bonds by coupling aryl halides with amines. wikipedia.orglibretexts.org It is often more general and occurs under milder conditions than direct nucleophilic aromatic substitution. A variety of primary and secondary amines can be coupled with this compound using a suitable palladium catalyst and ligand system. chemspider.comacs.org

Heck Reaction: The Heck reaction couples aryl halides with alkenes to form substituted alkenes. wikipedia.orgorganic-chemistry.org This would allow for the introduction of various alkenyl groups at the 4-position of the picolinamide (B142947) core. The reaction is typically catalyzed by a palladium complex in the presence of a base. nih.govbeilstein-journals.orglibretexts.org

The following table summarizes these key cross-coupling reactions:

| Reaction | Coupling Partner | Bond Formed | Catalyst System (Typical) |

| Suzuki-Miyaura | Boronic acid/ester (R-B(OH)₂) | C-C | Pd(0) catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃) |

| Buchwald-Hartwig | Amine (R₂NH) | C-N | Pd catalyst, Phosphine (B1218219) ligand (e.g., BINAP), Base (e.g., NaOtBu) |

| Heck | Alkene (CH₂=CHR) | C-C (alkenyl) | Pd catalyst (e.g., Pd(OAc)₂), Base (e.g., Et₃N) |

Palladium-Catalyzed Suzuki Cross-Coupling Reactions for C-C Bond Formation

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between an organoboron species and an organic halide or triflate, catalyzed by a palladium(0) complex. nih.govresearchgate.net For analogues of this compound, this reaction provides a powerful method for introducing a wide array of aryl, heteroaryl, or vinyl substituents at the 4-position, thereby replacing the bromo group.

The catalytic cycle is generally understood to involve three key steps: oxidative addition of the aryl halide to a Pd(0) species, transmetalation of the organic group from the boron reagent to the palladium center, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. nih.gov The reaction's success hinges on the careful selection of the palladium source, ligand, base, and solvent. Dialkylbiaryl phosphine ligands are particularly effective for these transformations, allowing for the coupling of challenging substrates like heteroaryl chlorides under mild conditions. nih.gov

The general scheme for the Suzuki coupling of this compound is as follows:

Starting Material: this compound

Coupling Partner: Arylboronic acid or ester (R-B(OR')2)

Catalyst: Palladium source (e.g., Pd(OAc)2, Pd2(dba)3)

Ligand: Phosphine ligand (e.g., PPh3, SPhos, XPhos)

Base: Inorganic base (e.g., K2CO3, K3PO4, Cs2CO3)

Solvent: Aprotic polar solvent (e.g., Dioxane, Toluene, DMF/Water)

The reaction conditions are tailored to the specific substrates. For instance, the coupling of various aryl halides with arylboronic acids can be efficiently catalyzed by systems like Pd(OAc)2/PCy3 or Pd2(dba)3/P(t-Bu)3, often at room temperature. organic-chemistry.org The use of aqueous media is also gaining traction, aligning with green chemistry principles. nih.gov

| Entry | Aryl Boronic Acid (R-B(OH)₂) | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | >90 |

| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane | 90 | 85-95 |

| 3 | Thiophene-3-boronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene | 110 | 80-90 |

| 4 | Pyridine-4-boronic acid | Pd(OAc)₂ / XPhos | K₂CO₃ | DMF/H₂O | 120 | 75-85 |

Table 1: Representative Conditions for Suzuki Cross-Coupling Reactions.

Buchwald-Hartwig Amination and Other C-N Cross-Coupling Approaches

The Buchwald-Hartwig amination is a highly versatile palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds. wikipedia.org This reaction enables the coupling of amines with aryl halides, providing a direct route to arylamine derivatives. For the this compound scaffold, this methodology is invaluable for introducing primary or secondary amines, amides, or other nitrogen nucleophiles at the 4-position. libretexts.orgacsgcipr.org The reaction has broad functional group tolerance and has largely replaced harsher classical methods. wikipedia.org

The catalytic cycle mirrors other cross-coupling processes, involving oxidative addition, amine coordination and deprotonation to form a palladium-amido complex, followed by reductive elimination. wikipedia.org The choice of ligand is critical, with bulky, electron-rich phosphine ligands (e.g., XPhos, BrettPhos) being particularly effective at promoting the reductive elimination step and preventing catalyst decomposition. libretexts.orgyoutube.com The selection of the base is also crucial, with strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or weaker bases like cesium carbonate (Cs2CO3) being commonly employed depending on the substrate's sensitivity. libretexts.org

General scheme for the Buchwald-Hartwig amination of this compound:

Starting Material: this compound

Coupling Partner: Primary or secondary amine (R¹R²NH)

Catalyst: Palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃)

Ligand: Bulky phosphine ligand (e.g., BINAP, XPhos, DavePhos)

Base: NaOtBu, LiHMDS, K₃PO₄, Cs₂CO₃

Solvent: Aprotic solvent (e.g., Toluene, Dioxane)

This reaction has been successfully applied to a vast range of nitrogen-based coupling partners and (pseudo)aryl halides for the synthesis of medicinally relevant compounds and heterocycles. nih.gov

| Entry | Amine (R¹R²NH) | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | Morpholine | Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | 100 | >90 |

| 2 | Aniline | Pd(OAc)₂ / XPhos | Cs₂CO₃ | Dioxane | 110 | 85-95 |

| 3 | Benzamide | Pd(OAc)₂ / tBuBrettPhos | K₃PO₄ | Toluene | 110 | 70-85 |

| 4 | Pyrrolidine | PdCl₂(dppf) | NaOtBu | Toluene | 100 | >90 |

Table 2: Representative Conditions for Buchwald-Hartwig Amination Reactions.

Advanced Acylation and Condensation Reactions for Novel Analogues

The amide bond is a fundamental linkage in chemistry and biology, and its formation is one of the most performed reactions in medicinal chemistry. bath.ac.uknih.govrsc.org Advanced acylation and condensation reactions provide sophisticated routes to synthesize this compound itself or to create novel analogues by modifying the amide group or other parts of the molecule.

Traditional methods often rely on stoichiometric activating agents (like carbodiimides or T3P), which can lead to significant waste. ucl.ac.uk Modern approaches focus on catalytic methods that are more efficient and sustainable. For example, palladium-catalyzed N-acylation of tertiary amines with carboxylic acids has been developed, offering a novel pathway to amides via C-N bond cleavage. acs.org This process can use a variety of aromatic and aliphatic acids as acylating agents. acs.org

Another advanced strategy is the direct oxidative N-acylation of primary amides with aldehydes, achieved through organocatalysis. acs.org This method allows for the efficient construction of various imide types, including N-sulfonylcarboxamides and dicarboxyimides, at room temperature. acs.org Furthermore, biocatalytic methods using enzymes like Candida antarctica lipase (B570770) B (CALB) are emerging as powerful, green alternatives for direct amide synthesis, often proceeding with high yields and purity in environmentally benign solvents. mdpi.com

These catalytic approaches represent a significant step forward from classical condensation reactions, offering milder conditions and broader substrate scope for creating diverse libraries of picolinamide analogues. bath.ac.ukgoogle.com

| Method | Acyl Source | Amine Source | Catalyst/Conditions | Key Feature |

| Pd-Catalyzed N-Acylation acs.org | Carboxylic Acid | Tertiary Amine | Pd(OAc)₂ / TFP, 120 °C | Forms amides via C-N cleavage |

| Organocatalytic N-Acylation acs.org | Aldehyde | Primary Amide | Azolium salt / Oxidant, RT | Direct synthesis of imides |

| Catalytic Amidation researchgate.net | Ester | Primary/Secondary Amine | Acetic Acid (10 mol%), 80-120 °C | Simple, metal-free catalysis |

| Enzymatic Amidation mdpi.com | Carboxylic Acid | Primary/Secondary Amine | Candida antarctica lipase B (CALB) | Green, sustainable, high purity |

Table 3: Comparison of Advanced Acylation/Amidation Methodologies.

Green Chemistry Principles and Sustainable Approaches in Picolinamide Synthesis

The principles of green chemistry are increasingly guiding the development of synthetic routes in the pharmaceutical and chemical industries to minimize environmental impact. nih.gov The synthesis of picolinamides is being re-evaluated through this lens, with a focus on reducing waste, eliminating hazardous solvents, and improving energy efficiency.

Implementation of Solvent-Free Reaction Conditions and Heterogeneous Catalysis

One of the primary goals of green chemistry is to reduce or eliminate the use of volatile organic solvents, which are a major source of industrial waste. Solvent-free reaction conditions, often achieved through mechanochemistry (e.g., ball milling) or direct heating of reactants, represent a significant advance. researchgate.net For amide synthesis, a simple and efficient solvent-free procedure involves the trituration of a carboxylic acid and urea with a catalytic amount of boric acid, followed by direct heating. researchgate.net This method is rapid and avoids the environmental and disposal issues associated with conventional solvents.

Heterogeneous catalysis offers another key advantage for sustainable synthesis. In this approach, the catalyst is in a different phase from the reactants (e.g., a solid catalyst in a liquid reaction mixture), which greatly simplifies its removal and recycling. rsc.org For the synthesis of picolinamide precursors like picolinic acid, heterogeneous oxidation of 2-picoline over solid oxide catalysts (e.g., vanadium-titanium (B8517020) oxides) has been studied. researchgate.net These catalysts can be filtered off after the reaction, reducing metal contamination in the product and allowing for catalyst reuse, which is both economically and environmentally beneficial.

Microwave-Assisted Organic Synthesis for Enhanced Reaction Efficiency

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions, often leading to dramatically reduced reaction times, increased yields, and improved product purity. nih.govijnrd.org Unlike conventional heating, which relies on thermal conduction, microwave irradiation directly heats the reaction mixture through dielectric heating, resulting in rapid and uniform temperature increases. nih.gov

| Reaction Type | Conventional Heating Time | Microwave-Assisted Time | Key Advantages |

| Suzuki Coupling mdpi.com | 12-24 hours | 10-15 minutes | Drastic time reduction, lower catalyst loading |

| Amide Hydrolysis ijnrd.org | ~1 hour | ~7 minutes | Increased reaction rate, higher yield |

| Biginelli Reaction researchgate.net | Several hours | 2-5 minutes | Rapid synthesis, improved efficiency |

Table 4: Comparison of Conventional vs. Microwave-Assisted Synthesis Times.

Atom Economy Maximization and Waste Minimization Strategies in Picolinamide Production

Atom economy is a core concept of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. nih.govjocpr.com A reaction with high atom economy generates minimal waste. For example, an addition reaction, where A + B → C, has 100% atom economy in theory. In contrast, substitution or elimination reactions that produce stoichiometric byproducts have lower atom economy. nih.gov

In the context of picolinamide synthesis, maximizing atom economy involves choosing synthetic pathways that avoid the use of stoichiometric activating agents or protecting groups, which are not incorporated into the final molecule and end up as waste. Catalytic methods for amide bond formation are inherently more atom-economical than classical methods that use reagents like carbodiimides. ucl.ac.uk

The Environmental Factor (E-factor) is another crucial metric, defined as the ratio of the mass of total waste generated to the mass of the desired product. chembam.com The pharmaceutical industry historically has a very high E-factor (25-100+), meaning it generates many kilograms of waste for every kilogram of product. nih.gov By adopting strategies like catalytic reactions, using recyclable heterogeneous catalysts, minimizing solvent use, and designing syntheses with high atom economy, the E-factor for picolinamide production can be significantly reduced. ucl.ac.ukchembam.com

Reactivity and Reaction Mechanism Investigations of 4 Bromo N Methylpicolinamide

General Reactivity Profiles of Substituted Picolinamide (B142947) Systems

The picolinamide functional group is a prominent structural motif in coordination chemistry and catalysis, primarily due to its capacity to act as a bidentate directing group. researchgate.net This directing ability is harnessed in a multitude of transition-metal-catalyzed reactions to achieve high regioselectivity in C-H functionalization. The nitrogen atom of the pyridine (B92270) ring and the amide oxygen or nitrogen atom coordinate to a metal center, forming a stable metallacyclic intermediate that positions the catalyst in close proximity to a specific C-H bond, facilitating its activation.

Picolinamide-directed reactions are diverse, encompassing transformations such as acylation, olefination, and the synthesis of various heterocyclic systems. researchgate.netchim.it For instance, cobalt-catalyzed systems have been developed where the picolinamide group directs the carbonylation of C-H bonds in benzylamines and related substrates to form isoindolinone and indoloquinoxalinone derivatives. chim.it In some of these transformations, the picolinamide group can be traceless, meaning it is eliminated in situ during the reaction sequence. chim.it The reaction conditions are often mild, and the methodology tolerates a wide array of functional groups on the substrate. chim.it

Furthermore, the picolinamide directing group can be strategically cleaved after the desired C-H functionalization has been accomplished. An efficient strategy involves the Boc-activation of the picolinamide, followed by a Nickel-catalyzed esterification, which cleaves the directing group and yields valuable N-Boc protected amines. researchgate.netacs.org The byproduct, an ethyl picolinate, can be recycled to reinstall the directing group on other amines, highlighting the utility and versatility of the picolinamide system in synthetic chemistry. researchgate.netacs.org

Mechanistic Studies of Substitution Reactions at the C-4 Position of the Pyridine Ring

The pyridine ring exhibits distinct reactivity patterns, with the C-2 and C-4 positions being particularly susceptible to nucleophilic aromatic substitution (SNAr). stackexchange.com This regioselectivity is a direct consequence of the electronic structure of the pyridine ring and the stability of the reaction intermediates. stackexchange.com The mechanism for SNAr involves the initial, typically rate-determining, attack of a nucleophile on the aromatic π-system. stackexchange.com This step disrupts the aromaticity and forms a high-energy, anionic intermediate known as a Meisenheimer complex. stackexchange.com

The stability of this intermediate dictates the feasibility and regiochemical outcome of the reaction. stackexchange.com When a nucleophile attacks at the C-2 or C-4 position of the pyridine ring, the resulting anionic intermediate is stabilized by a series of resonance structures. stackexchange.com Crucially, one of these resonance forms places the negative formal charge directly on the electronegative nitrogen atom. stackexchange.com This is a significantly more stable arrangement compared to intermediates where the charge is localized exclusively on carbon atoms, as is the case for attack at the C-3 position. stackexchange.com The enhanced stability of the intermediates derived from C-2 and C-4 attack lowers the activation energy for their formation, thus favoring substitution at these positions. stackexchange.com

Other C-4 selective functionalization strategies have been developed based on different mechanistic principles. A method for the direct amination of pyridines proceeds via a nucleophilic substitution of hydrogen (SNH) mechanism, forming 4-pyridyl pyridinium (B92312) salt intermediates that react with aqueous ammonia (B1221849) to yield 4-aminopyridine (B3432731) products. dntb.gov.ua Additionally, coordination of a triborane (B₃H₇) unit to the pyridine nitrogen can induce an intramolecular charge transfer from the pyridine ring to the borane (B79455) cluster. nih.gov This activation facilitates the regioselective alkylation and acylation at the C-4 position. nih.gov

Influence of the Bromo-Substituent on Regioselectivity and Reaction Kinetics

The presence of a bromine atom at the C-4 position of the pyridine ring significantly influences the molecule's reactivity, regioselectivity, and reaction kinetics. The bromo-substituent exerts its effects through a combination of electronic and steric factors, and its ability to function as a leaving group.

Electronically, bromine acts as an electron-withdrawing group through induction, which polarizes the C-Br bond and the pyridine ring system. This inductive effect enhances the electrophilicity of the C-4 carbon, making it more susceptible to nucleophilic attack. This principle is observed in the reactions of substituted 3,4-pyridynes, where a C-5 bromide substituent induces aryne distortion and reverses the regioselectivity of nucleophilic additions, favoring attack at the C-3 position. nih.gov The origin of this regioselectivity is attributed to the inductive effect of the electron-withdrawing substituent polarizing the aryne triple bond. nih.gov

The influence of substituents on reaction kinetics in pyridine systems can be quantitatively described by Hammett and Brønsted correlations. rsc.org Studies on the pyridine-catalyzed hydrolysis of aromatic sulphonyl chlorides show that electron-attracting substituents in the acid chloride increase bond formation in the transition state. rsc.org In catalytic C-C coupling reactions, electron-withdrawing groups at the 4-position of pyridinophane ligands have been shown to result in higher reaction yields. nih.gov This catalytic activity correlates directly with the electronic properties of the metal center, which are modulated by the pyridine substituent. nih.govresearchgate.net

The bromine atom at C-4 is also an excellent leaving group in nucleophilic aromatic substitution reactions. Studies on 2,4,6-tribromopyridine (B1317647) have shown that the bromine atoms at all three positions can be replaced by nucleophiles like sodium phenate, with the relative rate of replacement at the C-4 position being sensitive to solvent conditions. researchgate.net This lability is the foundation for numerous cross-coupling reactions where the C-Br bond is the site of catalytic activation.

Table 1: Effect of Bromo-Substituent on Regioselectivity of Nucleophilic Addition to 3,4-Pyridyne Intermediates. nih.gov

| Reactant | Trapping Agent | Product Ratio (C3:C4) |

| Unsubstituted 3,4-Pyridyne | NaN₃ / 15-crown-5 | 1 : 1.5 |

| 5-Bromo-3,4-Pyridyne | NaN₃ / 15-crown-5 | 3.2 : 1 |

| Unsubstituted 3,4-Pyridyne | Furan | 1 : 1.2 |

| 5-Bromo-3,4-Pyridyne | Furan | 1.8 : 1 |

Structural Elucidation and Conformational Analysis of 4 Bromo N Methylpicolinamide and Its Derivatives

Conformational Landscape and Rotational Barriers

Theoretical and Experimental Studies of Torsional Potential Energy Profiles

The conformational flexibility of 4-Bromo-N-methylpicolinamide primarily arises from the rotation around the C(picolinyl)-C(amide) and C(amide)-N(methyl) single bonds. The torsional potential energy profiles associated with these rotations dictate the accessible conformations and the energy barriers between them. Theoretical studies, predominantly employing Density Functional Theory (DFT) calculations, have been instrumental in mapping these energy landscapes.

A relaxed potential energy surface scan is typically performed by systematically varying the dihedral angle of interest while allowing the rest of the molecule's geometry to optimize. For the C(picolinyl)-C(amide) bond, rotation is hindered by steric interactions between the amide group and the pyridine (B92270) ring, as well as by the partial double bond character arising from π-conjugation between the ring and the carbonyl group. The resulting potential energy profile generally exhibits two minima corresponding to planar or near-planar arrangements of the picolinamide (B142947) moiety, separated by a significant rotational barrier.

Similarly, the rotation around the C(amide)-N(methyl) bond is characterized by a substantial energy barrier due to the partial double bond character of the amide bond, a phenomenon well-documented in amide-containing compounds. This restricted rotation leads to the existence of E and Z isomers with respect to the amide bond.

Table 1: Calculated Rotational Barriers for Key Torsional Angles in a Model N-methylpicolinamide System

| Rotatable Bond | Dihedral Angle | Method | Calculated Rotational Barrier (kcal/mol) |

| C(picolinyl)-C(amide) | C2-C7-N1-H1 | DFT/B3LYP/6-311++G(d,p) | 8.5 |

| C(amide)-N(methyl) | C7-N1-C8-H8 | DFT/B3LYP/6-311++G(d,p) | 18.2 |

| Note: Data is based on theoretical calculations for a model system and serves as an illustrative example. |

Experimental validation of these theoretical findings can be achieved through techniques such as variable-temperature Nuclear Magnetic Resonance (NMR) spectroscopy, which can probe the dynamic processes of conformational exchange and provide estimates of the rotational energy barriers.

Role of Intra- and Intermolecular Hydrogen Bonding in Defining Conformation

Hydrogen bonding plays a crucial role in dictating the preferred conformation of this compound in both the gas phase and the condensed state. The molecule possesses potential hydrogen bond donors (the N-H group of the amide) and acceptors (the carbonyl oxygen and the pyridine nitrogen).

Intramolecular Hydrogen Bonding: In the isolated molecule, the formation of an intramolecular hydrogen bond between the amide N-H and the pyridine nitrogen is a key stabilizing interaction. This interaction favors a conformation where the amide group is oriented towards the pyridine ring, leading to a pseudo-cyclic arrangement. The strength of this hydrogen bond is influenced by the electronic effects of the bromine substituent on the pyridine ring. The electron-withdrawing nature of the bromine atom can modulate the basicity of the pyridine nitrogen, thereby affecting the hydrogen bond strength.

Intermolecular Hydrogen Bonding: In the solid state, intermolecular hydrogen bonds are expected to dominate the crystal packing. The amide N-H group can act as a hydrogen bond donor to the carbonyl oxygen of a neighboring molecule, forming characteristic head-to-tail chains or dimeric motifs. The pyridine nitrogen can also participate in intermolecular hydrogen bonding, further stabilizing the crystal lattice. X-ray diffraction studies of related picolinamide derivatives have revealed extensive networks of such intermolecular interactions, which lock the molecules into specific conformations.

Table 2: Predicted Hydrogen Bond Geometries in a Dimer of this compound

| Hydrogen Bond Type | Donor-Acceptor Distance (Å) | Angle (°) | Method |

| N-H···O=C (Intermolecular) | 2.95 | 165 | DFT/B3LYP/6-311++G(d,p) |

| C-H···Br (Intermolecular) | 3.20 | 150 | DFT/B3LYP/6-311++G(d,p) |

| Note: Data is based on theoretical calculations for a model system and serves as an illustrative example. |

The competition between intra- and intermolecular hydrogen bonding is a critical factor in determining the final observed conformation in different environments. In solution, the solvent can also participate in hydrogen bonding, further influencing the conformational equilibrium.

Analysis of Conformational Isomerism and Relative Stabilities

The combination of restricted rotation around the amide bond and the torsional flexibility of the picolinoyl group gives rise to several possible conformational isomers for this compound. The primary conformers are defined by the syn and anti arrangement of the carbonyl oxygen and the pyridine nitrogen, as well as the E and Z configuration of the N-methyl group relative to the carbonyl group.

Computational studies are essential for determining the relative stabilities of these conformers. By calculating the electronic energies of the optimized geometries of each conformer, a thermodynamic ranking can be established. These calculations typically show that the conformer stabilized by the intramolecular N-H···N hydrogen bond is the most stable in the gas phase. The energy difference between this global minimum and other conformers provides insight into the conformational population at a given temperature.

Table 3: Calculated Relative Energies of Conformational Isomers of this compound

| Conformer | Dihedral Angle (C2-C7-N1-H1) | Relative Energy (kcal/mol) | Method |

| A (syn, Intramolecular H-bond) | 0° | 0.00 | DFT/B3LYP/6-311++G(d,p) |

| B (anti) | 180° | 3.5 | DFT/B3LYP/6-311++G(d,p) |

| Note: Data is based on theoretical calculations for a model system and serves as an illustrative example. |

The presence of the bromine atom at the 4-position of the pyridine ring can influence the relative stabilities of the conformers through both steric and electronic effects. Sterically, the bromine atom can disfavor certain orientations of the amide group. Electronically, its inductive and mesomeric effects can alter the charge distribution within the pyridine ring, thereby affecting the strength of non-covalent interactions that stabilize different conformers. The interplay of these factors ultimately determines the preferred three-dimensional structure of this compound.

Computational Chemistry and Theoretical Investigations of 4 Bromo N Methylpicolinamide

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods can determine the electron distribution and the energies associated with different molecular states, which in turn dictate the molecule's geometry and electronic characteristics.

Density Functional Theory (DFT) has become a mainstay in computational chemistry for studying the electronic structure of molecules. mdpi.com This method is based on the principle that the energy of a molecule can be determined from its electron density. DFT calculations, particularly using hybrid functionals like B3LYP, offer a favorable balance between computational cost and accuracy for a wide range of molecular systems. researchgate.net

Applications of DFT for a molecule like 4-Bromo-N-methylpicolinamide typically involve geometry optimization to find the most stable three-dimensional structure. nih.gov From this optimized geometry, various electronic properties such as orbital energies, dipole moment, and vibrational frequencies can be calculated. mdpi.comresearchgate.net These calculations provide valuable data on bond lengths, bond angles, and dihedral angles, offering a detailed picture of the molecular architecture. researchgate.net

Table 1: Illustrative Optimized Geometrical Parameters for this compound using DFT (B3LYP/6-311++G(d,p))

| Parameter | Bond/Angle | Calculated Value |

| Bond Lengths (Å) | C(pyridine)-Br | 1.910 |

| C(pyridine)-C(carbonyl) | 1.525 | |

| C(carbonyl)=O | 1.230 | |

| C(carbonyl)-N(amide) | 1.350 | |

| N(amide)-C(methyl) | 1.460 | |

| Bond Angles (°) | C-C-Br | 119.5 |

| C-C(carbonyl)-N | 118.0 | |

| O=C(carbonyl)-N | 122.5 | |

| Dihedral Angle (°) | O=C-N-C | 178.5 |

Note: The data in this table is illustrative and represents typical values for similar chemical structures as determined by DFT calculations.

Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. nih.gov Møller-Plesset perturbation theory of the second order (MP2) is a widely used ab initio method that improves upon the Hartree-Fock method by including electron correlation, which is crucial for accurate energy predictions. mdpi.com

In the context of this compound, which has rotatable bonds (e.g., around the C-C bond connecting the pyridine (B92270) ring and the amide group, and the C-N amide bond), conformational analysis is essential. MP2 calculations can be employed to explore the potential energy surface by systematically rotating these bonds. mdpi.com This process helps identify the most stable conformers (energy minima) and the transition states between them, providing insight into the molecule's flexibility and preferred shapes. researchgate.net The relative energies of different conformers can be calculated to determine their population distribution at a given temperature.

The accuracy of any quantum chemical calculation is highly dependent on the chosen "level of theory" and "basis set". stackexchange.com The level of theory refers to the method used to approximate the Schrödinger equation (e.g., Hartree-Fock, DFT, MP2), while the basis set is the set of mathematical functions used to build the molecular orbitals. nih.govyoutube.com

The selection involves a trade-off between accuracy and computational expense. nih.gov For a molecule like this compound, a common and reliable approach is to use the B3LYP functional with a Pople-style basis set, such as 6-311++G(d,p). researchgate.netsemanticscholar.org The "6-311G" part indicates a split-valence basis set, while the "++" signifies the addition of diffuse functions on both heavy atoms and hydrogen, which are important for describing non-covalent interactions and anions. The "(d,p)" denotes the inclusion of polarization functions, which allow for more flexibility in the orbital shapes and lead to more accurate geometries and energies. reddit.comresearchgate.net For higher accuracy, especially in conformational analysis, MP2 with correlation-consistent basis sets (e.g., aug-cc-pVDZ) might be employed. researchgate.net

Table 2: Common Levels of Theory and Basis Sets for Organic Molecules

| Level of Theory | Basis Set | Typical Application |

| DFT (B3LYP) | 6-31G(d) | Initial geometry optimization, vibrational frequencies. |

| DFT (B3LYP) | 6-311++G(d,p) | Refined geometries, electronic properties, reactivity descriptors. |

| MP2 | 6-311+G(d,p) | Accurate energies, conformational analysis, electron correlation effects. |

| CCSD(T) | aug-cc-pVTZ | High-accuracy "gold standard" energy calculations (computationally expensive). |

Note: The suitability of a given combination depends on the specific property being investigated and the available computational resources.

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting and explaining chemical reactivity. wikipedia.org It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. libretexts.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, being the lowest energy orbital without electrons, acts as an electron acceptor. youtube.com

For this compound, the energy of the HOMO is related to its ionization potential and its propensity to react with electrophiles. The energy of the LUMO is related to its electron affinity and its susceptibility to attack by nucleophiles. pku.edu.cn The energy gap between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is a critical descriptor of molecular stability. researchgate.net A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net

Table 3: Illustrative Frontier Molecular Orbital Properties of this compound

| Parameter | Energy (eV) | Interpretation |

| EHOMO | -6.85 | Ability to donate electrons (nucleophilicity). |

| ELUMO | -1.52 | Ability to accept electrons (electrophilicity). |

| HOMO-LUMO Gap (ΔE) | 5.33 | High kinetic stability, low reactivity. |

Note: These values are hypothetical, calculated at the B3LYP/6-311++G(d,p) level, to illustrate the application of FMO theory.

Molecular Electrostatic Potential (MESP) Mapping and Charge Distribution

The Molecular Electrostatic Potential (MESP) map is a visual tool used to understand the charge distribution within a molecule and to predict its reactive behavior. nih.gov It maps the electrostatic potential onto the electron density surface of the molecule. dntb.gov.ua The MESP is invaluable for identifying regions that are electron-rich or electron-poor.

Different colors on the MESP map signify different potential values. Regions of negative electrostatic potential (typically colored red to yellow) are electron-rich and are susceptible to electrophilic attack. mdpi.com Conversely, regions of positive electrostatic potential (colored blue) are electron-poor or have a partial positive charge (e.g., hydrogen atoms) and are favorable sites for nucleophilic attack. mdpi.com

For this compound, an MESP analysis would likely reveal a significant negative potential around the carbonyl oxygen atom and the nitrogen atom of the pyridine ring, indicating these are the primary sites for interacting with electrophiles or for hydrogen bonding. researchgate.netresearchgate.net The hydrogen atoms of the methyl and amide groups would exhibit positive potential, making them potential hydrogen bond donors.

Derivation and Interpretation of Quantum Chemical Reactivity Descriptors

From the energies of the frontier orbitals (HOMO and LUMO), a set of global quantum chemical reactivity descriptors can be derived. hakon-art.com These descriptors, framed within the context of conceptual DFT, provide quantitative measures of a molecule's stability and reactivity. rasayanjournal.co.inmdpi.com

Key descriptors include:

Ionization Potential (I) : The energy required to remove an electron. Approximated as I ≈ -EHOMO.

Electron Affinity (A) : The energy released when an electron is added. Approximated as A ≈ -ELUMO.

Electronegativity (χ) : The power of an atom or molecule to attract electrons. Calculated as χ = (I + A) / 2.

Chemical Hardness (η) : A measure of resistance to change in electron distribution. Calculated as η = (I - A) / 2. Hard molecules have a large HOMO-LUMO gap.

Chemical Softness (S) : The reciprocal of hardness (S = 1/η). Soft molecules are more polarizable and reactive.

Electrophilicity Index (ω) : A measure of the energy lowering of a system when it accepts electrons. Calculated as ω = μ² / (2η), where μ is the chemical potential (μ = -χ).

These descriptors help in comparing the reactivity of different molecules and understanding the electronic factors that govern their chemical behavior. mdpi.com A high electrophilicity index, for instance, indicates a strong capacity to act as an electrophile.

Table 4: Illustrative Quantum Chemical Reactivity Descriptors for this compound (in eV)

| Descriptor | Formula | Calculated Value | Interpretation |

| Ionization Potential (I) | -EHOMO | 6.85 | Energy needed to remove an electron. |

| Electron Affinity (A) | -ELUMO | 1.52 | Energy released upon gaining an electron. |

| Electronegativity (χ) | (I+A)/2 | 4.185 | Overall electron-attracting tendency. |

| Chemical Potential (μ) | -(I+A)/2 | -4.185 | Tendency of electrons to escape. |

| Chemical Hardness (η) | (I-A)/2 | 2.665 | Resistance to charge transfer. |

| Chemical Softness (S) | 1/η | 0.375 | Ease of charge transfer. |

| Electrophilicity Index (ω) | μ²/(2η) | 3.288 | Propensity to act as an electrophile. |

Note: Values are derived from the illustrative HOMO/LUMO energies in Table 3.

Molecular Dynamics Simulations for Conformational Flexibility and Ligand Binding

Molecular Dynamics (MD) simulations provide a powerful lens through which to observe the time-dependent behavior of a molecular system, offering insights into both its intrinsic flexibility and its interactions with biological targets. tandfonline.commdpi.com By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can generate a trajectory that describes how the positions and velocities of particles vary over time. nih.gov

The conformational flexibility of this compound is critical to its function, particularly its ability to adopt a specific three-dimensional shape to bind to a target. MD simulations can explore the potential energy surface of the molecule, revealing the different low-energy conformations it can adopt in solution. nih.gov Analysis of the simulation trajectory, for instance by examining the root-mean-square deviation (RMSD) of the atomic positions, can quantify the molecule's structural stability and identify flexible regions, such as the rotation around the amide bond.

In the context of ligand binding, MD simulations can model the dynamic process of this compound approaching and interacting with a receptor, such as a protein active site. volkamerlab.orgnih.gov These simulations can reveal the key intermolecular interactions that stabilize the protein-ligand complex, the role of solvent molecules, and potential conformational changes in the protein upon ligand binding. nih.govyoutube.com Such detailed mechanistic insights are invaluable for rational drug design.

Cheminformatics and In Silico Screening Applications

Cheminformatics and in silico screening encompass a range of computational techniques used to analyze and predict the properties of chemical compounds, accelerating the discovery of new lead molecules.

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.gov This technique is instrumental in structure-based drug design for virtual screening and lead optimization. researchgate.net The process involves sampling a vast number of possible conformations and orientations of the ligand within the receptor's binding site and then using a scoring function to rank them based on their predicted binding affinity. nih.gov

A hypothetical docking study of this compound against a putative protein target would yield information on its binding mode, affinity, and the specific interactions driving recognition. The results would highlight key amino acid residues that form hydrogen bonds, hydrophobic interactions, or other non-covalent contacts with the ligand. This information is crucial for understanding the structural basis of its activity and for designing modifications to improve potency or selectivity.

Table 1: Hypothetical Molecular Docking Results for this compound This table is for illustrative purposes only and does not represent actual experimental data.

| Target Protein | Docking Score (kcal/mol) | Key Interacting Residues | Predicted Interaction Type |

|---|---|---|---|

| Kinase A | -8.5 | Lys72, Asp184 | Hydrogen Bond, Electrostatic |

| Kinase A | -8.5 | Val23, Leu135 | Hydrophobic Interaction |

| Protease B | -7.2 | Gly143, Ser195 | Hydrogen Bond (backbone) |

| Protease B | -7.2 | Trp215 | π-Stacking with Picolinamide (B142947) Ring |

| Bromodomain C | -9.1 | Asn140, Tyr97 | Hydrogen Bond, Water-bridged H-bond |

When the three-dimensional structure of a biological target is unknown, ligand-based methods such as flexible alignment and overlay become particularly valuable. acs.org These techniques superimpose a molecule of interest, like this compound, onto one or more known active compounds to identify common 3D structural features and pharmacophore models. bohrium.com

Flexible alignment methods account for the conformational pliancy of the molecules, allowing torsion angles to change to achieve the best possible 3D overlap based on shape and chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings). biorxiv.org The resulting alignment can generate hypotheses about the bioactive conformation of this compound and highlight the key functional groups responsible for its activity, guiding the design of new analogs with similar or improved properties. nih.gov

Table 2: Illustrative Flexible Alignment Score of this compound with a Reference Inhibitor This table is for illustrative purposes only and does not represent actual experimental data.

| Alignment Pair | Similarity Score (Tanimoto Combo) | Overlapping Pharmacophoric Features | Implied Bioactive Conformation |

|---|---|---|---|

| This compound vs. Inhibitor X | 0.85 | Aromatic Ring, H-Bond Acceptor, H-Bond Donor | Planar picolinamide core with out-of-plane methyl group |

The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous framework for analyzing the electron density of a molecule to define atoms, chemical bonds, and intermolecular interactions. wikipedia.orgamercrystalassn.org Developed by Richard Bader, QTAIM partitions the molecular electron density into atomic basins. pitt.edu The analysis focuses on the topological properties of the electron density, particularly at bond critical points (BCPs)—locations between two nuclei where the electron density is a minimum along the internuclear path but a maximum in the perpendicular directions. rsc.org

For this compound, a QTAIM analysis would characterize the nature of its covalent bonds (e.g., the C-Br, C-N, and C=O bonds) and weaker non-covalent interactions that determine its conformational preferences. nih.gov Properties calculated at the BCPs, such as the electron density (ρ), its Laplacian (∇²ρ), and the total energy density (H(r)), can distinguish between shared-shell (covalent) and closed-shell (ionic, van der Waals, hydrogen bond) interactions. nih.govresearchgate.net This level of detail offers a fundamental understanding of the molecule's electronic structure.

Table 3: Hypothetical QTAIM Parameters at Bond Critical Points (BCPs) for this compound This table is for illustrative purposes only and does not represent actual experimental data.

| Bond / Interaction | Electron Density (ρ) (a.u.) | Laplacian of ρ (∇²ρ) (a.u.) | Total Energy Density H(r) (a.u.) | Bond Characterization |

|---|---|---|---|---|

| C=O | 0.350 | -0.950 | -0.410 | Polar Covalent |

| C-Br | 0.180 | +0.050 | -0.095 | Polar Covalent |

| N-H···O (intramolecular) | 0.025 | +0.085 | +0.001 | Weak Hydrogen Bond |

Applications As Biochemical Probes and Molecular Scaffolds in Academic Research

Investigation of Molecular Interactions with Specific Enzymes and Receptors

While direct studies detailing the use of 4-Bromo-N-methylpicolinamide as a biochemical probe are not extensively documented in publicly available literature, the broader class of picolinamides has been instrumental in investigating molecular interactions with various biological targets. The core structure of picolinamide (B142947) is recognized by a range of enzymes and receptors, and the introduction of a bromine atom at the 4-position, along with the N-methyl group, provides specific steric and electronic properties that can be exploited for targeted binding studies.

The bromine atom, being a halogen, can participate in halogen bonding, a non-covalent interaction that is increasingly recognized for its importance in ligand-receptor binding. This allows derivatives of this compound to be designed as probes to map the binding pockets of enzymes and receptors, helping to elucidate the specific residues involved in molecular recognition. For instance, by comparing the binding affinities of brominated and non-brominated analogues, researchers can infer the presence and significance of halogen bond acceptors in the target's active site.

Utility in Understanding Cellular Signaling Pathways and Biological Processes as a Biochemical Probe

The application of picolinamide-based compounds extends to the elucidation of complex cellular signaling pathways. Although specific studies employing this compound for this purpose are not prominent, the functionalization of this scaffold is a key strategy for developing probes to study pathways implicated in diseases such as cancer.

By attaching reporter groups, such as fluorophores or biotin (B1667282) tags, to the this compound scaffold, researchers can create chemical probes to visualize and track the localization and interaction of target proteins within cells. These probes can be instrumental in understanding the dynamics of signaling cascades, protein trafficking, and other fundamental biological processes. The development of such tools allows for the real-time monitoring of cellular events, providing insights that are often not achievable through genetic methods alone. The perturbation of these pathways by such probes can also help to understand the functional consequences of inhibiting or activating specific nodes in a signaling network.

Development of this compound Derivatives for Targeted Modulation of Biological Activity (e.g., Kinase Inhibition)

The picolinamide scaffold, including this compound, is a well-established starting point for the development of potent and selective inhibitors of various enzymes, particularly protein kinases. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer.

Research has demonstrated that derivatives of N-methylpicolinamide can be effective kinase inhibitors. For example, a series of novel N-methylpicolinamide-4-thiol derivatives have been synthesized and shown to exhibit significant anti-proliferative activities by selectively inhibiting Aurora-B kinase, a key regulator of mitosis. In these studies, the core scaffold is modified at the 4-position to enhance binding affinity and selectivity for the target kinase.

Similarly, other studies have focused on developing picolinamide-based compounds as inhibitors of BRAF and C-RAF kinases, which are components of the MAPK signaling pathway often mutated in cancer. The design of these inhibitors often involves creating urea-based derivatives that leverage the picolinamide core for optimal presentation of pharmacophoric features to the kinase active site. The bromine atom in this compound can serve as a valuable chemical handle for synthetic elaboration to generate diverse libraries of such derivatives for screening against various kinases.

Structure-Activity Relationship (SAR) Studies for Picolinamide-Based Scaffolds in Ligand Design

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry and involve systematically modifying a lead compound to understand how changes in its chemical structure affect its biological activity. The picolinamide scaffold is an excellent platform for conducting SAR studies due to its synthetic tractability.

SAR studies on picolinamide derivatives have provided valuable insights into the structural requirements for potent and selective biological activity. For example, investigations into picolinamide-based antibacterials have revealed that the substitution pattern on the pyridine (B92270) ring is critical for selectivity against specific bacterial strains like Clostridioides difficile. The position of the nitrogen atom in the pyridine ring and the nature and position of substituents dramatically influence the antibacterial spectrum and potency.

In the context of this compound, the bromine atom at the 4-position is a key feature for SAR studies. Researchers can systematically replace the bromine with other functional groups (e.g., other halogens, alkyl groups, aryl groups) to probe the effect of size, electronics, and lipophilicity on the interaction with a biological target. This systematic approach allows for the optimization of lead compounds to improve their efficacy and reduce off-target effects.

Below is an illustrative data table showcasing how SAR data for a hypothetical series of picolinamide derivatives targeting a specific kinase might be presented.

| Compound | R1-Substituent (at 4-position) | Kinase Inhibition (IC50, nM) |

| 1 | H | 500 |

| 2 | Cl | 250 |

| 3 | Br | 100 |

| 4 | I | 150 |

| 5 | CH3 | 400 |

| 6 | OCH3 | 600 |

This table is a hypothetical representation to illustrate SAR principles.

Design of Novel Ligands and Functional Molecules Leveraging the Picolinamide Core

The picolinamide core, as exemplified by this compound, is a privileged scaffold in the design of novel ligands and functional molecules. Its rigid, planar structure provides a well-defined framework for the spatial arrangement of functional groups, which is crucial for achieving high-affinity and selective binding to biological targets.

The synthetic accessibility of the picolinamide ring allows for the introduction of a wide variety of substituents at multiple positions, enabling the creation of diverse chemical libraries for high-throughput screening. The bromine atom in this compound is particularly useful as it can be readily transformed into other functional groups through various cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig couplings). This chemical versatility allows for the rapid generation of analogues with tailored properties.

Researchers have utilized the picolinamide scaffold to design ligands for a range of biological targets beyond kinases, including G-protein coupled receptors and ion channels. The ability to fine-tune the physicochemical properties of the molecule, such as solubility and membrane permeability, by modifying the picolinamide core makes it an attractive starting point for the development of drug candidates with favorable pharmacokinetic profiles.

Future Research Directions and Unexplored Avenues for 4 Bromo N Methylpicolinamide

Innovation in Sustainable Synthetic Methodologies for Enhanced Efficiency and Scalability

The development of environmentally benign and efficient synthetic routes is a cornerstone of modern chemistry. jddhs.commdpi.com Future research should focus on establishing sustainable methods for the synthesis of 4-Bromo-N-methylpicolinamide, moving beyond traditional, often harsh, synthesis protocols.

Key areas for exploration include:

Continuous Flow Chemistry: Implementing continuous flow processes can offer superior control over reaction parameters, leading to higher yields, improved safety, and reduced waste generation compared to batch synthesis. This methodology would be particularly advantageous for large-scale production. jddhs.com

Green Solvents and Catalysts: Investigation into the use of greener solvents, such as bio-based solvents or supercritical CO₂, could significantly reduce the environmental impact of the synthesis. jddhs.commdpi.com Furthermore, exploring recyclable heterogeneous catalysts or biocatalysts could enhance the atom economy and sustainability of the process. mdpi.com

Energy-Efficient Techniques: The application of microwave-assisted synthesis or ultrasonication could drastically reduce reaction times and energy consumption. jddhs.comrasayanjournal.co.in These techniques align with the principles of green chemistry by promoting energy efficiency. jddhs.com

A comparative table of potential sustainable synthesis parameters is presented below.

| Methodology | Potential Advantages | Key Research Focus |

| Continuous Flow Synthesis | Enhanced safety, scalability, higher yields, reduced waste. | Optimization of reactor design, flow rates, and temperature gradients. |

| Biocatalysis | High selectivity, mild reaction conditions, biodegradable catalysts. | Identification and engineering of enzymes for specific bond formations. |

| Microwave-Assisted Synthesis | Rapid reaction times, increased yields, reduced energy use. jddhs.com | Solvent selection, power and temperature optimization. |

| Solvent-free Reactions | Drastic reduction in waste and environmental impact. jddhs.com | Development of solid-state or high-temperature melt conditions. |

In-Depth Mechanistic Studies of Novel Chemical Transformations involving the Bromo-Picolinamide Moiety

The bromine atom on the picolinamide (B142947) ring is a versatile chemical handle for a variety of cross-coupling reactions. Detailed mechanistic studies are crucial for optimizing these transformations and discovering new reactivity patterns. Future work should aim to elucidate the intricate steps of these reactions.

Promising research avenues include:

Palladium-Catalyzed Cross-Coupling: While palladium-catalyzed reactions like Suzuki, Heck, and Buchwald-Hartwig are standard, in-depth mechanistic studies specific to the this compound substrate are lacking. nih.gov Research using techniques like in-situ spectroscopy and kinetic analysis can reveal the nature of catalytic intermediates, the rate-determining steps, and the influence of the N-methylpicolinamide group on the reaction mechanism. illinois.edursc.orguvic.ca

Role of Ligands and Additives: A systematic investigation into how different ligands and additives affect the efficiency and selectivity of cross-coupling reactions is warranted. For instance, understanding the dual function of bases like potassium carbonate in accelerating transmetalation and scavenging byproducts could lead to significant process improvements. nih.gov

Alternative Metal Catalysis: Exploring the use of more abundant and less toxic metals like copper or nickel for cross-coupling reactions would be a significant step towards more sustainable chemistry. Mechanistic studies would be vital to understand the differences in reactivity compared to palladium.

Integration of Advanced Computational Techniques for Predictive Chemical Design and Property Optimization

Computational chemistry provides powerful tools for predicting molecular properties and guiding experimental design, thereby saving time and resources. Applying these techniques to this compound can accelerate the discovery of new derivatives with tailored functionalities.

Specific computational approaches to be explored are:

Density Functional Theory (DFT): DFT calculations can be used to predict the electronic structure, reactivity descriptors (e.g., molecular hardness, electrophilicity index), and spectroscopic properties of this compound and its derivatives. nih.govrsc.orgresearchgate.netjksus.org This information can guide the synthesis of new compounds with desired electronic characteristics.

Quantitative Structure-Activity Relationship (QSAR): For applications in drug discovery, QSAR models can be developed to correlate the structural features of this compound derivatives with their biological activity. researchgate.netjksus.org This allows for the virtual screening of large libraries of compounds to identify promising candidates.

Molecular Docking: In the context of developing inhibitors or probes for biological targets, molecular docking studies can predict the binding modes and affinities of this compound derivatives to target proteins. researchgate.netjksus.org This provides a rational basis for structure-based drug design. nih.gov

| Computational Method | Predicted Properties | Application in Research |

| Density Functional Theory (DFT) | Electronic structure, reactivity, IR/NMR spectra, thermodynamic stability. nih.govresearchgate.net | Guiding synthetic strategy, understanding reaction mechanisms. |

| QSAR | Correlation between chemical structure and biological activity. researchgate.netjksus.org | Prioritizing synthesis of potent analogues, predictive toxicology. |

| Molecular Docking | Binding affinity and orientation within a biological target's active site. researchgate.netjksus.org | Virtual screening, lead optimization in drug discovery. |

Exploration of Unconventional Chemical Reactions for Diverse Functionalization Strategies

Moving beyond traditional cross-coupling reactions, modern synthetic methods offer new ways to functionalize the this compound scaffold. These unconventional reactions can provide access to novel chemical space.

Future research should investigate:

Photoredox Catalysis: Visible-light-mediated photoredox catalysis has emerged as a powerful tool for C-H functionalization and the formation of C-C and C-heteroatom bonds under mild conditions. acs.orgnih.govchemeurope.com Applying this technology could enable direct functionalization at other positions on the pyridine (B92270) ring, bypassing the need for pre-functionalized starting materials.

Late-Stage Functionalization: Developing methods for late-stage functionalization is crucial in medicinal chemistry for rapidly generating analogues. Techniques like C-H fluorination followed by nucleophilic aromatic substitution (SNAr) could be explored to introduce a wide array of functional groups onto the picolinamide core. nih.gov

Radical-based Transformations: The generation of pyridinyl radicals offers a distinct reactivity pattern compared to ionic pathways, potentially leading to novel functionalization at different positions. iciq.orgrecercat.cat Exploring photochemical methods to generate and trap such radicals with various coupling partners is a promising avenue. iciq.orgrecercat.cat

Application of this compound in Emerging Areas of Chemical Probe Development

Chemical probes are essential tools for dissecting biological pathways and validating new drug targets. The this compound structure, with its defined stereochemistry and reactive handle, is an attractive scaffold for the development of novel chemical probes.

Key directions for future research include:

Scaffold for Fragment-Based Discovery: The compound can be used as a starting fragment in fragment-based drug discovery campaigns. The bromine atom allows for facile elaboration of the initial fragment hit into more potent and selective leads through cross-coupling reactions.

Development of Targeted Covalent Inhibitors: The bromo-picolinamide moiety can be coupled with fragments that can react with nucleophilic residues (like cysteine) in a protein's binding site, leading to the development of highly specific covalent inhibitors.

Design of Probes for Molecular Imaging: By attaching imaging modalities (e.g., fluorophores, positron-emitting isotopes) via the bromine position, this compound derivatives can be developed as probes for techniques like fluorescence microscopy or Positron Emission Tomography (PET). The design would need to consider factors like binding affinity and pharmacokinetic properties to ensure target-specific accumulation. nih.gov The core principles of probe design, such as high affinity and specificity, would guide this process. nih.gov

Q & A

Q. What are the common synthetic routes for 4-Bromo-N-methylpicolinamide, and how can reaction yields be optimized?

The compound is typically synthesized via palladium-catalyzed cross-coupling reactions. For example, a Suzuki-Miyaura coupling using Pd(OAc)₂ with aryl boronic esters in toluene/THF/water mixtures achieves yields >80% . Key parameters for optimization include catalyst loading (5% mol Pd(dppf)Cl₂), temperature (reflux at 90–140°C), and inert atmosphere (N₂). Column chromatography (silica gel, ethyl acetate/hexane) is used for purification .

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

Routine characterization involves:

Q. What are the known biological targets or applications of this compound in medicinal chemistry?

this compound acts as a building block for kinase inhibitors (e.g., Sorafenib). Its bromine atom enhances electrophilicity for nucleophilic aromatic substitution, enabling bi-aryl urea formation in drug candidates. It may also serve as an enzyme inhibitor due to its pyridine-amide scaffold .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data during structural elucidation?

Contradictions (e.g., unexpected coupling patterns in NMR) may arise from impurities or dynamic processes. Strategies include:

Q. What methodologies are effective for studying the reaction mechanism of palladium-catalyzed steps involving this compound?

Advanced mechanistic studies involve:

Q. How can researchers address challenges in detecting trace impurities during synthesis?

Impurities (e.g., de-brominated byproducts) are analyzed via:

Q. What strategies improve the compound’s stability in biological assays?

Stability issues (e.g., hydrolysis of the amide bond) are mitigated by:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。